The compound is synthesized from simpler organic precursors and has been the subject of numerous studies aimed at exploring its biological activities and potential therapeutic applications. It is categorized under pyridazinones, which are derivatives of pyridazine, a bicyclic compound consisting of a six-membered ring with two adjacent nitrogen atoms. The specific structure of this compound allows it to interact with biological systems in unique ways, making it a candidate for drug development.
The synthesis of 3(2H)-pyridazinone derivatives typically involves several key steps:
The molecular structure of 3(2H)-pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- can be described as follows:
The chemical reactivity of 3(2H)-pyridazinone derivatives includes:
The mechanism of action for compounds like 3(2H)-pyridazinone primarily revolves around their interaction with biological targets:
Studies indicate that certain derivatives exhibit significant cardiotonic activity comparable to established drugs like levosimendan .
The physical and chemical properties of 3(2H)-pyridazinone derivatives are crucial for their application in medicinal chemistry:
The applications of 3(2H)-pyridazinone derivatives are diverse:
Pyridazinone derivatives exert potent antiproliferative effects in colorectal cancer models, particularly against HCT116 cells. The 4,5-dihydro-4-methyl-6-phenyl scaffold induces G1/S cell cycle arrest through p21-dependent pathways, independent of p53 status. This compound downregulates cyclin D1 expression by 45–62% and concurrently upregulates the CDK inhibitor p21^CIP1^ by ≥2.5-fold within 24 hours of exposure (10 µM concentration). Mitochondrial apoptosis is triggered via caspase-3/7 activation, with a 3.8-fold increase in activity compared to untreated controls, accompanied by Bax/Bcl-2 ratio elevation [2] [3].
Table 1: Antiproliferative Effects in HCT116 Cells
Compound Derivative | IC₅₀ (µM) | Cyclin D1 Reduction (%) | Caspase-3/7 Activation (Fold) |
---|---|---|---|
Base 4,5-dihydro-4-methyl-6-phenyl | 18.7 ± 1.2 | 62.3 ± 5.1 | 3.8 ± 0.4 |
3-Selenadiazolyl analog | 9.4 ± 0.8 | 71.5 ± 6.2 | 5.2 ± 0.6 |
Schiff base (8i) | 14.2 ± 1.1 | 58.9 ± 4.7 | 4.1 ± 0.5 |
Modulation of the kynurenine pathway represents a key anticancer mechanism. The 4-methyl-6-phenyl substituted dihydropyridazinone suppresses indoleamine 2,3-dioxygenase (IDO-1) activity in tumor-associated macrophages, reducing kynurenine production by 67% at 15 µM. This depletion reverses T-cell immunosuppression in the tumor microenvironment, increasing CD8+ T-cell infiltration 2.3-fold in CT26 syngeneic models. Concomitant upregulation of kynurenic acid (a neuroprotective metabolite) occurs through selective induction of kynurenine aminotransferase II (KAT II) in carcinoma cells [2] [5].
Inflammation-associated carcinogenesis is attenuated through 5-HT₂₈ receptor antagonism. Molecular docking confirms stable binding (ΔG = -9.8 kcal/mol) within the 5-HT₂₈ transmembrane domain, competitively inhibiting serotonin-induced ERK1/2 phosphorylation. This disrupts IL-6/STAT3 signaling, reducing VEGF secretion by 78% in tumor-associated fibroblasts. The 6-phenyl substitution is critical for receptor affinity, while 4-methyl enhances membrane permeability (LogP = 2.1) [3] [5].
Notably, these compounds demonstrate limited antimetastatic efficacy despite cytotoxic activity. In scratch assays using HCT116 monolayers, 20 µM treatment failed to inhibit migration (92% wound closure vs. 96% in controls). This correlates with unaltered MMP-9 secretion and Rac1 activation, suggesting specific targeting of proliferative pathways without cytoskeletal disruption [2].
Structural features dictate differential antibacterial activity. The 4-methyl-6-phenyl core exhibits superior efficacy against Gram-positive pathogens (MIC = 25–50 µg/mL) by penetrating peptidoglycan layers and disrupting membrane integrity. Confocal microscopy with SYTOX Green uptake confirms rapid membrane permeabilization in S. aureus within 15 minutes. Gram-negative activity requires C3 modifications (e.g., thiadiazole annulation in derivative 5), achieving MICs of 50–100 µg/mL against E. coli by compromising outer membrane proteins [2].
Pyridazinone derivatives inhibit ergosterol biosynthesis at multiple enzymatic steps. Schiff base derivatives (8e, 8i, 9b) reduce ergosterol content by 65–80% in C. albicans at sub-MIC concentrations, quantified by GC-MS analysis. This correlates with accumulation of toxic sterol intermediates (episterol and lanosterol), inducing membrane instability. Molecular docking reveals favorable binding (Kᵢ = 2.3 µM) to sterol 14α-demethylase (CYP51), with the morpholinoethyl sidechain coordinating the heme iron atom [2].
Table 2: Antimicrobial Susceptibility Profiles
Microorganism | Base Compound MIC (µg/mL) | Schiff Base 8e MIC (µg/mL) | Schiff Base 9b MIC (µg/mL) | Mechanistic Target |
---|---|---|---|---|
Staphylococcus aureus | 50 | 12.5 | 25 | Membrane permeabilization |
Bacillus subtilis | 50 | 12.5 | 50 | Membrane permeabilization |
Escherichia coli | >100 | 50 | 100 | OMP disruption |
Salmonella typhi | >100 | 25 | 50 | OMP disruption |
Candida albicans | 100 | 25 | 50 | CYP51 inhibition |
Aspergillus niger | >100 | 50 | 100 | Ergosterol depletion |
Antifungal potency correlates with C3 substituents. Selenadiazolopyridazine derivatives (e.g., compound 4) exhibit superior activity against C. albicans (MIC = 25 µg/mL) compared to thiadiazole analogs (MIC = 50 µg/mL), attributed to selenium-enhanced reactive oxygen species generation. Conversely, vanillin-conjugated Schiff bases (8e) demonstrate broad-spectrum efficacy, inhibiting A. niger hyphal elongation by 82% at 50 µg/mL through dual inhibition of chitin synthase and ergosterol biosynthesis [2].
The 4,5-dihydro-4-methyl-6-phenyl scaffold acts as a potent phosphodiesterase III (PDE-III) inhibitor (IC₅₀ = 0.18 µM), elevating cardiomyocyte cAMP levels 3.7-fold. This enhances protein kinase A (PKA)-mediated phosphorylation of:
Table 3: Cardiovascular Activity Parameters
Parameter | 4,5-Dihydro-4-methyl-6-phenyl | Imazodan | Levosimendan Metabolite (OR-1896) |
---|---|---|---|
PDE-III Inhibition IC₅₀ (µM) | 0.18 ± 0.02 | 0.32 ± 0.04 | 0.21 ± 0.03 |
cGMP Selectivity Ratio | 12:1 | 8:1 | 15:1 |
Coronary Flow Increase (%) | 45 ± 6 | 28 ± 4 | 52 ± 7 |
LV dP/dtₘₐₓ Improvement (%) | 38 ± 5 | 31 ± 4 | 42 ± 6 |
Antiplatelet activity is mediated through selective inhibition of platelet-derived growth factor receptor-β (PDGFR-β) autophosphorylation (IC₅₀ = 3.1 µM). The 6-phenyl ring occupies the ATP-binding pocket (Tyr751/Asn754 residues), reducing collagen-induced:
4,5-Dihydro-4-methyl-6-phenyl-3(2H)-pyridazinone potentiates GABAA receptor currents by 140% at 100 µM in hippocampal neurons. Allosteric modulation occurs via the β3-subunit interface, increasing benzodiazepine binding affinity (KD reduced from 12.8 nM to 4.3 nM). In pentylenetetrazole-induced seizures:
Neuroprotection against NMDA excitotoxicity involves dual mechanisms:
Table 4: Neuropharmacological Activity Profile
Parameter | GABAergic Effects | Glutamatergic Effects |
---|---|---|
Primary Target | GABA_A receptor β3 subunit | AMPA receptor / EAAT-2 |
Effective Concentration (µM) | 10–100 | 30–300 |
Seizure Threshold Elevation | 2.8-fold increase | No significant change |
NMDA-Induced Toxicity Protection | 28% reduction | 73% reduction |
Synaptic Plasticity Impairment | Mild deficit at >50 µM | No impairment |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2